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molecular formula C8H15NO B042219 Tropine CAS No. 135-97-7

Tropine

Cat. No. B042219
M. Wt: 141.21 g/mol
InChI Key: CYHOMWAPJJPNMW-UHFFFAOYSA-N
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Patent
US04001249

Procedure details

A process as claimed in claim 8, wherein N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one is reacted with diisobutyl-aluminumhydride in benzene and at room temperature, to produce tropine.
Name
N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:10]2[CH2:11][CH2:12][CH:6]1[CH2:7][C:8](=[O:13])[CH2:9]2)(OC)=O.[H-].C([Al+]CC(C)C)C(C)C>C1C=CC=CC=1>[CH3:1][N:5]1[CH:10]2[CH2:9][CH:8]([OH:13])[CH2:7][CH:6]1[CH2:12][CH2:11]2 |f:1.2|

Inputs

Step One
Name
N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)N1C2CC(CC1CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C2CCC1CC(C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001249

Procedure details

A process as claimed in claim 8, wherein N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one is reacted with diisobutyl-aluminumhydride in benzene and at room temperature, to produce tropine.
Name
N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:10]2[CH2:11][CH2:12][CH:6]1[CH2:7][C:8](=[O:13])[CH2:9]2)(OC)=O.[H-].C([Al+]CC(C)C)C(C)C>C1C=CC=CC=1>[CH3:1][N:5]1[CH:10]2[CH2:9][CH:8]([OH:13])[CH2:7][CH:6]1[CH2:12][CH2:11]2 |f:1.2|

Inputs

Step One
Name
N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)N1C2CC(CC1CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C2CCC1CC(C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04001249

Procedure details

A process as claimed in claim 8, wherein N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one is reacted with diisobutyl-aluminumhydride in benzene and at room temperature, to produce tropine.
Name
N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:10]2[CH2:11][CH2:12][CH:6]1[CH2:7][C:8](=[O:13])[CH2:9]2)(OC)=O.[H-].C([Al+]CC(C)C)C(C)C>C1C=CC=CC=1>[CH3:1][N:5]1[CH:10]2[CH2:9][CH:8]([OH:13])[CH2:7][CH:6]1[CH2:12][CH2:11]2 |f:1.2|

Inputs

Step One
Name
N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)N1C2CC(CC1CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C2CCC1CC(C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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